molecular formula C12H17N B3073036 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1017200-81-5

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3073036
CAS No.: 1017200-81-5
M. Wt: 175.27 g/mol
InChI Key: PSWZPBYOZIVARA-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of three methyl groups attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Studies on similar compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that these compounds may target theantioxidant system , NADPH-generating enzymes , and chaperones . These targets play a crucial role in neurodegenerative diseases like Parkinson’s Disease .

Mode of Action

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline interacts with its targets to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This interaction results in a significant decrease in oxidative stress .

Biochemical Pathways

The compound affects the functioning of the antioxidant system and the activity of NADPH-generating enzymes . This leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . The compound also normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .

Pharmacokinetics

The conformational flexibility of similar compounds can influence their permeability through the blood-brain barrier and subsequently their neuroprotective efficacy .

Result of Action

The administration of this compound leads to a decrease in oxidative stress, resulting in decreased requirements for chaperone activation and the inhibition of apoptosis processes . This results in lower apoptosis intensity when compared to animals with pathology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to keep similar compounds in a dark place, sealed in dry, room temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach includes the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) and ethyl acetoacetate to afford cyclic products .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other advanced techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 3, 6, and 7 enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,6,7-trimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-4-11-5-9(2)10(3)6-12(11)13-7-8/h5-6,8,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWZPBYOZIVARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2)C)C)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

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